molecular formula C9H12O2 B8787575 4-(Hydroxymethyl)-2,5-dimethylphenol CAS No. 10496-93-2

4-(Hydroxymethyl)-2,5-dimethylphenol

Cat. No. B8787575
M. Wt: 152.19 g/mol
InChI Key: YDUMJRNWSQBETB-UHFFFAOYSA-N
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Patent
US05866724

Procedure details

Into a 1 liter of four-necked flask were charged 4.76 g of para-toluenesulfonic acid, 54.07 g of ortho-cresol and 108.14 g of methanol. Further, keeping the temperature at 30° C., 38.05 g of 4-hydroxymethyl-2,5-dimethylphenol obtained above was added in ten portions over 1 hour. The mixture was stirred at the same temperature for 2 more hours. After completion of the reaction, 200 g of toluene and 200 gof ethyl acetate was added. Thereafter, 200 g of deionized water was added and the resulting mixture was stirred and a phase separation was carried out. Then, metal content was removed by adding 200 g of 1% aqueous oxalic acid solution, followed by stirring the mixture and by carrying out a phase separation. Thereafter, washing with 200 g of deionized water was repeated four times, and the oil phase was concentrated. To the concentrated mass, 200 g of toluene was added and the resulting solution was cooled to 20° C. and filtered. The filter cake was rinsed with 200 g of toluene and dissolved in 200 g of ethyl acetate. After adding 200g of toluene thereto, the resulting mixture was concentrated. To the concentrated mass, 200 g of toluene was added and the resulting mass was cooled to 20° C. and filtered. The filter cake was rinsed with 200 g of toluene and dried a whole day and night under reduced pressure at 45° C. to obtain 20.12 g of 4-(4-hydroxy-3-methylbenzyl)-2,5-dimethylphenol.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
54.07 g
Type
reactant
Reaction Step One
Quantity
108.14 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC(S(O)(=O)=O)=CC=1.[C:12]1([CH3:19])[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH3:20][OH:21]>>[OH:21][CH2:20][C:14]1[C:15]([CH3:1])=[CH:16][C:17]([OH:18])=[C:12]([CH3:19])[CH:13]=1

Inputs

Step One
Name
Quantity
4.76 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
54.07 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
108.14 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30° C.

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC(=C(C=C1C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 38.05 g
YIELD: CALCULATEDPERCENTYIELD 904.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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